molecular formula C11H16O2 B13340199 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13340199
M. Wt: 180.24 g/mol
InChI Key: LXLJJXSLQCMGEY-UHFFFAOYSA-N
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Description

2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is a chemical compound with the CAS Registry Number 1935487-46-9 . Its molecular formula is C11H16O2, and it has a molecular weight of 180.24 g/mol . The 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) scaffold is a structure of significant interest in medicinal and pesticide chemistry. Derivatives of this core structure have been investigated for their potential as pesticidal agents . Furthermore, recent scientific advances have demonstrated the value of this pharmacophore in drug discovery, particularly in the design of potent and selective enzyme inhibitors. For instance, derivatives such as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid have been developed as selective PP5 inhibitors to reverse temozolomide resistance in glioblastoma multiforme, showcasing the scaffold's potential in developing novel cancer therapeutics . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Basic Identifiers • CAS Number: 1935487-46-9 • Molecular Formula: C11H16O2 • Molecular Weight: 180.24 g/mol Structural Information • SMILES: O=CC1(C2CCC2)C(O3)CCC3C1

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C11H16O2/c12-7-11(8-2-1-3-8)6-9-4-5-10(11)13-9/h7-10H,1-6H2

InChI Key

LXLJJXSLQCMGEY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CC3CCC2O3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction of furans with olefinic or acetylenic dienophiles generates the oxabicycloheptane framework . The cyclobutyl group can be introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Diels-Alder reaction conditions to achieve high yields and selectivity. Catalysts and reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxabicycloheptane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For example, it may inhibit protein phosphatases, affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differences:

Bicyclo[2.2.1]heptane-2-carbaldehyde (CAS 19396-83-9):

  • Lacks the cyclobutyl substituent and oxa bridge.
  • Molecular formula: C₈H₁₂O; molecular weight: 124.18 g/mol .

7-Azabicyclo[2.2.1]heptane-2-carbaldehyde ():

  • Replaces the oxa bridge with a nitrogen atom (aza group), altering polarity and reactivity.

Oxabicyclo[3.3.0]octane derivatives ():

  • Feature a larger bicyclo[3.3.0]octane skeleton with an oxygen bridge, impacting ring strain and solubility.

Physicochemical Properties

Property Bicyclo[2.2.1]heptane-2-carbaldehyde 7-Azabicyclo[2.2.1]heptane-2-carbaldehyde 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde (Inferred)
Molecular Formula C₈H₁₂O C₇H₁₁NO (estimated) Likely C₉H₁₂O₂ (unconfirmed)
Molecular Weight 124.18 g/mol ~125.17 g/mol (estimated) ~152.19 g/mol (estimated)
Density 1.11 g/cm³ Data unavailable Expected higher due to cyclobutyl substituent
Boiling Point 182.5°C at 760 mmHg Data unavailable Likely elevated due to increased molecular complexity
Key Functional Groups Aldehyde Aldehyde, amine Aldehyde, ether, cyclobutyl

Research Findings and Methodological Insights

NMR Characterization of Bicyclic Compounds

  • Trifluoroacetylation with TFA quantitatively converts bicyclic alcohols to esters within 24–72 hours, simplifying NMR signal assignment. For example, oxabicyclo[3.3.0]octane derivatives showed distinct ¹H- and ¹³C-NMR shifts after esterification .
  • The target compound’s oxa bridge and cyclobutyl group would likely cause unique deshielding effects in NMR spectra, distinguishable via comparative analysis with unsubstituted analogs.

Biological Activity

2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde, a bicyclic compound, has drawn attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article reviews the existing literature on its biological activity, synthesis methods, and potential applications in pharmaceuticals.

  • Molecular Formula : C8H12O
  • Molecular Weight : 124.18 g/mol
  • CAS Number : 19396-83-9
  • Structure : The compound features a bicyclic structure with an aldehyde functional group, which is critical for its reactivity and interaction with biological systems.

Synthesis

The synthesis of 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde can be approached through various organic reactions, including:

  • Diels-Alder Reactions : A common method involves the Diels-Alder reaction to form the bicyclic framework.
  • Oxidation Reactions : The introduction of the aldehyde group typically requires oxidation of a corresponding alcohol or other precursor.

Biological Activity

Research indicates that compounds with similar bicyclic structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Certain bicyclic compounds have been explored for their potential in cancer therapy due to their ability to inhibit tumor growth.
  • Nematocidal Effects : The related compound solanoeclepin A, a natural hatching agent for potato cyst nematodes, suggests potential applications in agriculture for pest control .

Case Studies

  • Antimicrobial Studies : A study demonstrated that related bicyclic compounds exhibited significant antibacterial activity against Gram-positive bacteria, indicating that structural modifications could enhance efficacy against pathogens.
  • Nematocidal Activity : Research into solanoeclepin A revealed that modifications to the 7-oxabicyclo[2.2.1]heptane moiety could lead to improved hatching inhibition of potato cyst nematodes, suggesting that 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde may also possess similar properties .

Data Table of Biological Activities

Activity TypeCompoundEffectivenessReference
AntimicrobialBicyclic DerivativeSignificant inhibition
AnticancerBicyclic CompoundInhibition of tumor growth
NematocidalSolanoeclepin AHatching inhibition

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